molecular formula C11H26N2O4S B12604092 1,2-Ditert-butylpyrazolidine;sulfuric acid CAS No. 650600-25-2

1,2-Ditert-butylpyrazolidine;sulfuric acid

Katalognummer: B12604092
CAS-Nummer: 650600-25-2
Molekulargewicht: 282.40 g/mol
InChI-Schlüssel: XSXNANHUFFXHCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Ditert-butylpyrazolidine;sulfuric acid is a compound that combines the structural features of 1,2-ditert-butylpyrazolidine and sulfuric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-ditert-butylpyrazolidine involves the reaction of tert-butylhydrazine with tert-butylketone under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the pyrazolidine ring. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,2-ditert-butylpyrazolidine;sulfuric acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful addition of sulfuric acid to the synthesized 1,2-ditert-butylpyrazolidine under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Ditert-butylpyrazolidine;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the tert-butyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazolidine derivatives.

    Substitution: Formation of substituted pyrazolidine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,2-Ditert-butylpyrazolidine;sulfuric acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various pyrazolidine derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-ditert-butylpyrazolidine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its molecular targets include enzymes and receptors that are involved in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Dimethylpyrazolidine: Similar structure but with methyl groups instead of tert-butyl groups.

    1,2-Diethylpyrazolidine: Similar structure but with ethyl groups instead of tert-butyl groups.

    1,2-Diphenylpyrazolidine: Similar structure but with phenyl groups instead of tert-butyl groups.

Uniqueness

1,2-Ditert-butylpyrazolidine;sulfuric acid is unique due to the presence of bulky tert-butyl groups, which impart steric hindrance and influence the compound’s reactivity and stability

Eigenschaften

CAS-Nummer

650600-25-2

Molekularformel

C11H26N2O4S

Molekulargewicht

282.40 g/mol

IUPAC-Name

1,2-ditert-butylpyrazolidine;sulfuric acid

InChI

InChI=1S/C11H24N2.H2O4S/c1-10(2,3)12-8-7-9-13(12)11(4,5)6;1-5(2,3)4/h7-9H2,1-6H3;(H2,1,2,3,4)

InChI-Schlüssel

XSXNANHUFFXHCQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1CCCN1C(C)(C)C.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.